molecular formula C22H20ClN3O2S2 B2923973 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 687564-12-1

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2923973
CAS RN: 687564-12-1
M. Wt: 457.99
InChI Key: ONIZOCKWNINXJM-UHFFFAOYSA-N
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Description

The compound is a unique chemical structure with the linear formula C17H14ClN3O2S2 . It has a molecular weight of 391.901 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30-minute reaction time compared to 15 hours for classic conventional heating .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chlorophenyl group, a tetrahydrothieno pyrimidinyl group, and an ethylphenyl acetamide group .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with structures related to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide often involves complex chemical reactions aimed at exploring their potential pharmaceutical applications. For instance, compounds derived from thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the versatility and potential efficacy of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Antibacterial and Antimicrobial Activities

Research has also focused on the antibacterial and antimicrobial properties of compounds with similar structures. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, has been reported to yield compounds with significant antimicrobial activities (Hossan et al., 2012).

Central Nervous System (CNS) Depressant Activity

The exploration of the CNS depressant activity of compounds featuring the thieno[2,3-d]pyrimidin-4-one scaffold has been conducted, revealing the potential therapeutic benefits of these compounds in the treatment of CNS disorders. This line of research underscores the compound's relevance in the development of new drugs with sedative properties (Manjunath et al., 1997).

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives, including structures closely related to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide, have been synthesized and assessed for their antitumor activities, showing promising results against various human cancer cell lines, which highlights their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The compound could be explored further for its potential applications. For instance, similar compounds have shown promising results in antimicrobial activity . Additionally, a patent has been filed for a novel method for synthesizing similar compounds, which suggests potential future directions in this area .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-2-14-3-7-16(8-4-14)24-19(27)13-30-22-25-18-11-12-29-20(18)21(28)26(22)17-9-5-15(23)6-10-17/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIZOCKWNINXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

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